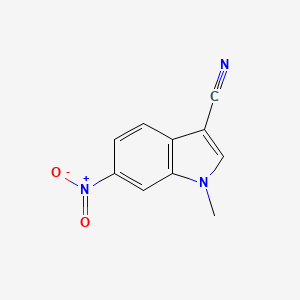

1-methyl-6-nitro-1H-indole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-nitroindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-3-2-8(13(14)15)4-10(9)12/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYGIWDAFQMSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273080 | |

| Record name | 1-Methyl-6-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-89-1 | |

| Record name | 1-Methyl-6-nitro-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Pathways Involving 1 Methyl 6 Nitro 1h Indole 3 Carbonitrile

Mechanistic Studies of Nitration Reactions on Indole (B1671886) and N-Methylindole Substrates

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbonitrile itself involves the nitration of a 1-methyl-1H-indole-3-carbonitrile precursor. The mechanism of this transformation is a classic example of electrophilic aromatic substitution. The reaction typically proceeds by treating the indole substrate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

The key steps in the nitration mechanism are as follows:

Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺) masterorganicchemistry.com.

Electrophilic Attack: The electron-rich indole ring acts as a nucleophile and attacks the nitronium ion. In the case of indole-3-carbonitrile, the substitution pattern is influenced by the existing substituent. The carbonitrile group at the 3-position is deactivating, directing incoming electrophiles to the 5- or 6-position of the indole ring. Experimental evidence on the nitration of 3-acetylindole and indole-3-carbonitrile with concentrated nitric acid shows that the 6-nitro derivative is the predominant product, with smaller amounts of the 4-nitro isomer being formed umn.edu.

Formation of the Sigma Complex: The attack of the indole on the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

Deprotonation and Aromatization: A weak base, such as water or the bisulfate ion, abstracts a proton from the carbon atom to which the nitro group has attached. This step restores the aromaticity of the indole ring, yielding the final nitro-substituted product masterorganicchemistry.com.

The regioselectivity of the nitration is a critical aspect. For N-methylindole substrates, the methyl group on the nitrogen is an activating group, but the directing effect is primarily governed by the powerful electron-withdrawing nature of the substituents on the pyrrole (B145914) ring. In the case of 1-methyl-1H-indole-3-carbonitrile, the deactivating effect of the cyano group at C3 favors substitution on the benzene (B151609) ring portion of the indole. The preference for the 6-position over the 4-position can be attributed to a combination of electronic and steric factors.

A summary of the directing effects of substituents on the indole ring during nitration is presented in the table below.

| Substituent at C3 | Directing Effect | Predominant Position of Nitration |

| -CN (Carbonitrile) | Deactivating | 6-position umn.edu |

| -COCH₃ (Acetyl) | Deactivating | 6-position umn.edu |

Electrophilic Aromatic Substitution Patterns on Nitroindole Systems

The presence of a nitro group at the 6-position significantly influences subsequent electrophilic aromatic substitution reactions on the this compound ring system. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic attack libretexts.orgunizin.org. This deactivation occurs through both an inductive effect and a resonance effect.

The deactivating nature of the nitro group means that harsher reaction conditions are generally required for further electrophilic substitutions compared to the parent N-methylindole. The directing effect of the nitro group is also a key consideration. Electron-withdrawing groups are meta-directors in electrophilic aromatic substitution libretexts.orgunizin.org. In the context of the 6-nitroindole system, this would direct incoming electrophiles to the positions meta to the nitro group, which are the 5- and 7-positions.

| Position on the 1-Methyl-6-nitroindole Ring | Predicted Susceptibility to Electrophilic Attack |

| C2 | Deactivated by adjacent electron-withdrawing groups |

| C4 | Potentially favored due to ortho-directing effect of N-methyl group, but deactivated by the nitro group |

| C5 | Meta to the nitro group, potentially favored |

| C7 | Meta to the nitro group, potentially favored |

Nucleophilic Reactions of the Carbonitrile Functionality in Indole Frameworks

The carbonitrile group at the 3-position of this compound is susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group at the 6-position can further enhance the electrophilicity of the carbon atom of the nitrile.

One important reaction of the carbonitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. The mechanism involves the nucleophilic attack of water or hydroxide ion on the carbon of the nitrile, followed by proton transfer and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Furthermore, the presence of the nitro and carbonitrile groups can activate the indole ring itself towards nucleophilic attack. Studies on the closely related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that it is a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles nii.ac.jp. This suggests that this compound could also undergo nucleophilic substitution at the C2 position, where a suitable leaving group is present, or nucleophilic addition to the indole ring.

A plausible mechanism for nucleophilic attack at the C2 position, by analogy to the work on 1-methoxy-6-nitroindole-3-carbaldehyde, would involve the attack of a nucleophile at the C2 position, leading to a negatively charged intermediate that is stabilized by the electron-withdrawing groups. Subsequent loss of a leaving group would result in the 2-substituted indole derivative.

Cycloaddition Reactions and Ring Transformations of Indole-3-carbonitrile Derivatives

The indole nucleus, including its substituted derivatives, can participate in cycloaddition reactions, acting as either a diene or a dienophile. The C2-C3 double bond of the indole ring is often the reactive component in these transformations.

Diels-Alder Reactions: The indole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups. However, the presence of the electron-withdrawing nitro and carbonitrile groups in this compound would likely make it a poor diene. Conversely, these electron-withdrawing groups could activate the C2-C3 double bond to act as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. There are documented examples of Diels-Alder dearomative cycloadditions of 3-nitroindole with conjugated dienes researchgate.net.

1,3-Dipolar Cycloadditions: The C2-C3 double bond of the indole ring can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides, azides, and nitrones. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings fused to the indole core. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the indole derivative and the 1,3-dipole. The electron-deficient nature of the C2-C3 double bond in this compound would favor reactions with electron-rich dipoles. Catalyst-free 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines with 3-nitroindoles have been reported to produce highly functionalized, five-ring-fused tetrahydroisoquinolines frontiersin.org.

Pathways for Derivatization of the Indole Nitrogen and Carbon Positions

The this compound scaffold offers several positions for further derivatization, allowing for the synthesis of a diverse range of analogues.

Derivatization of the Indole Nitrogen: The nitrogen of the indole ring is already methylated in the target compound. However, it is worth noting that N-alkylation of indoles is a common transformation. In the case of 3-nitroindoles, which are typically poor N-nucleophiles, N-alkylation can be achieved under specific conditions, for instance, through aza-1,6-Michael addition to para-quinone methides nih.gov.

Derivatization of Carbon Positions:

C2 Position: As discussed in section 3.3, the C2 position can be susceptible to nucleophilic attack, allowing for the introduction of various substituents.

C4, C5, and C7 Positions: These positions on the benzene ring can potentially be functionalized through electrophilic aromatic substitution, although the deactivating effect of the nitro group presents a challenge, as detailed in section 3.2.

Functionalization via Metal-Catalyzed Cross-Coupling: A powerful strategy for the derivatization of the indole core involves the introduction of a halogen at a specific position, followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that might be difficult to access through classical electrophilic or nucleophilic substitution reactions.

| Position | Potential Derivatization Pathway |

| N1 | Already methylated |

| C2 | Nucleophilic substitution nii.ac.jp |

| C3 | Reactions of the carbonitrile group (e.g., hydrolysis) |

| C4 | Electrophilic substitution (challenging) |

| C5 | Electrophilic substitution (meta to nitro group) |

| C7 | Electrophilic substitution (meta to nitro group) |

Spectroscopic and Structural Characterization of 1 Methyl 6 Nitro 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the complete carbon skeleton and the placement of substituents.

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For 1-methyl-6-nitro-1H-indole-3-carbonitrile, the spectrum is expected to show signals corresponding to the aromatic protons on the indole (B1671886) ring and the protons of the N-methyl group.

The presence of the electron-withdrawing nitro (-NO₂) group at the C-6 position and the cyano (-CN) group at the C-3 position significantly influences the chemical shifts of the indole protons, generally shifting them downfield.

N-CH₃: The N-methyl protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

H-2: The proton at the C-2 position is adjacent to the nitrogen atom and the C-3 carbon bearing the nitrile group. It is expected to appear as a singlet in the downfield region, likely around δ 7.8-8.2 ppm.

Aromatic Protons (H-4, H-5, H-7):

H-7: This proton is adjacent to the nitro-bearing C-6 and is expected to be the most downfield of the benzenoid protons, appearing as a doublet with a small coupling constant (J ≈ 2.0 Hz) around δ 8.4-8.6 ppm.

H-5: This proton is ortho to the C-6 nitro group and is expected to appear as a doublet of doublets (dd) with coupling constants of approximately J ≈ 9.0 Hz (ortho-coupling to H-4) and J ≈ 2.0 Hz (meta-coupling to H-7). Its predicted chemical shift is around δ 8.1-8.3 ppm.

H-4: This proton is coupled only to H-5 and should appear as a doublet with a coupling constant of J ≈ 9.0 Hz, likely around δ 7.6-7.8 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | 3.8–4.0 | s (singlet) | N/A |

| H-2 | 7.8–8.2 | s (singlet) | N/A |

| H-4 | 7.6–7.8 | d (doublet) | ~9.0 |

| H-5 | 8.1–8.3 | dd (doublet of doublets) | ~9.0, ~2.0 |

| H-7 | 8.4–8.6 | d (doublet) | ~2.0 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The chemical shifts are influenced by the substituents and the hybridization of the carbon atoms.

N-CH₃: The methyl carbon signal is expected in the aliphatic region, around δ 33-35 ppm.

C-3 (cyano-substituted): This quaternary carbon is significantly shielded and is expected to appear at a low field, around δ 85-90 ppm.

C≡N (nitrile carbon): The carbon of the nitrile group typically resonates in the range of δ 115-120 ppm.

Aromatic and Heterocyclic Carbons: The remaining seven sp² hybridized carbons of the indole ring will appear in the aromatic region (δ 100-150 ppm). The C-6 carbon, directly attached to the nitro group, is expected to be significantly downfield (around δ 145-148 ppm), while the other carbons will have shifts influenced by their position relative to the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 33–35 |

| C-3 | 85–90 |

| C-2 | 135–138 |

| C-3a | 128–131 |

| C-4 | 120–123 |

| C-5 | 118–121 |

| C-6 | 145–148 |

| C-7 | 110–113 |

| C-7a | 134–137 |

| -C≡N | 115–120 |

To unambiguously assign all proton and carbon signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. nih.govmdpi.com

COSY: A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. Key expected correlations would be between H-4 and H-5, and between H-5 and H-7, confirming the substitution pattern on the benzene (B151609) ring.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular framework. Expected key correlations would include:

The N-CH₃ protons to C-2 and C-7a.

The H-2 proton to C-3, C-3a, and C-7a.

The H-4 proton to C-3, C-5, and C-7a.

The H-7 proton to C-5, C-6, and C-7a.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the nitrile and nitro groups.

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹.

Nitro (NO₂) Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration around 1510-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. nist.gov

Aromatic C=C Stretch: Medium to weak absorptions from the C=C stretching within the indole ring are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the indole ring and the N-CH₃ group would appear in the fingerprint region, typically between 1200-1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Nitrile (-C≡N) | Stretch | 2220–2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450–1600 | Medium-Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1510–1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1340–1380 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula for this compound is C₁₀H₇N₃O₂, with a calculated molecular weight of approximately 201.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201. The fragmentation pattern would likely involve characteristic losses associated with nitroaromatic and indole compounds.

Loss of NO₂: A prominent fragment would arise from the loss of the nitro group (46 Da), leading to a peak at m/z 155.

Loss of NO: A fragment corresponding to the loss of nitric oxide (30 Da) to give a peak at m/z 171 is also common for nitroaromatics.

Loss of HCN: Indole-3-carbonitriles can undergo fragmentation by losing hydrogen cyanide (27 Da) from the indole ring itself, which could lead to further daughter ions.

Loss of CH₃: Cleavage of the N-methyl group (15 Da) could also occur, although it may be less favorable than fragmentation of the nitro group.

Analysis of related compounds, such as 1-methyl-3-nitro-1H-indole, shows a strong molecular ion peak and significant fragmentation through the loss of the nitro group. nih.gov

X-ray Crystallography for Solid-State Structural Determination (If applicable to related structures)

While a specific crystal structure for this compound has not been reported, analysis of related indole derivatives provides insight into its likely solid-state conformation. nih.govacs.org X-ray crystallographic studies on substituted indoles generally show that the bicyclic indole ring system is nearly planar. acs.org

Computational and Theoretical Investigations of 1 Methyl 6 Nitro 1h Indole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-methyl-6-nitro-1H-indole-3-carbonitrile . These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For a molecule like This compound , a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. bohrium.comnih.gov This process finds the lowest energy conformation of the molecule. Studies on similar nitro-indole structures show that the presence of both the electron-withdrawing nitro group and the cyano group significantly influences the electronic distribution and geometry of the indole (B1671886) ring. nih.gov The planarity of the indole system and the orientation of the substituent groups would be key outputs of this analysis.

Hypothetical Optimized Geometry Parameters This table presents hypothetical, illustrative data for bond lengths and angles based on known values for similar structures. It is not based on actual experimental or calculated data for the specific compound.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C3-C11 (Cyano) | ~1.44 Å |

| Bond Length | C6-N(Nitro) | ~1.47 Å |

| Bond Angle | N1-C2-C3 | ~108° |

| Dihedral Angle | C5-C6-N(Nitro)-O | ~0° or 180° (indicating planarity) |

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For This compound , the electron-withdrawing nitro and cyano groups are expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap, which often correlates with potential biological activity. bohrium.comnih.gov

Illustrative FMO Energy Values This table contains example data to illustrate the concept. The values are not from actual calculations on the target molecule.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It investigates charge delocalization, hyperconjugative interactions, and the strength of bonds. nih.gov For This compound , NBO analysis would quantify the electron-withdrawing effects of the nitro and cyano groups on the indole ring. It would reveal how the lone pairs on the nitrogen and oxygen atoms interact with the antibonding orbitals of adjacent bonds, a process that stabilizes the molecule. These interactions are measured in terms of stabilization energy, E(2). Significant charge delocalization from the indole ring to the nitro group would be expected, which is a common feature in such compounds. nih.gov

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It plots the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the oxygen atoms of the nitro group and the nitrogen of the cyano group would be expected to be regions of high negative potential. bohrium.comnih.gov

The Fukui function provides a more quantitative measure of reactivity at specific atomic sites. It indicates the change in electron density at a given point when the total number of electrons in the system changes. This analysis helps to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack within the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.org By comparing the theoretically predicted spectrum with an experimentally obtained one, researchers can validate the molecular structure. The chemical shifts for the protons and carbons in This compound would be influenced by the electronic environment created by the methyl, nitro, and cyano groups. For instance, protons on the benzene (B151609) part of the indole ring near the electron-withdrawing nitro group would likely show a downfield shift in the ¹H NMR spectrum. researchgate.net

In Silico Modeling for Ligand-Target Interactions (Excluding human clinical outcomes)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific protein target. nih.gov This method is crucial in the early stages of drug discovery. For This compound , docking studies could be performed against various enzymes or receptors implicated in disease pathways to explore its potential as a therapeutic agent. The process involves placing the computationally optimized structure of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. bohrium.com Interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues are analyzed to understand the basis of the binding. nih.gov

Molecular Docking Simulations with Enzyme Active Sites (e.g., acetylcholinesterase, FBPase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of a ligand to the active site of a protein. For this compound, we can hypothesize its interaction with two significant enzymes: acetylcholinesterase (AChE) and fructose-1,6-bisphosphatase (FBPase).

Acetylcholinesterase (AChE):

AChE is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. The active site of AChE is a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Indole-based molecules have been shown to interact with key residues in this gorge.

For this compound, the following interactions can be predicted based on studies of similar compounds:

Indole Ring: The indole nucleus is expected to form π-π stacking interactions with the aromatic residues of the AChE active site, such as Trp86 and Tyr337 in the CAS, and Trp286 in the PAS. These hydrophobic interactions are crucial for the stable binding of many AChE inhibitors.

Nitro Group: The nitro group at the 6-position is a strong electron-withdrawing group. Studies on other nitro-containing compounds have shown that this group can form hydrogen bonds with amino acid residues. In the case of a 6-nitro substituted coumarin-pyrazole hybrid, the nitro group's oxygen atoms were observed to form hydrogen bonds with the hydroxyl groups of Tyr337 and Tyr124. doi.org This suggests that the nitro group of this compound could similarly anchor the ligand within the active site through hydrogen bonding.

Carbonitrile Group: The carbonitrile group at the 3-position is a polar group that can participate in dipole-dipole interactions or potentially form hydrogen bonds with suitable donor groups in the active site.

A hypothetical docking pose of this compound in the active site of AChE would likely involve the indole ring being positioned deep within the gorge, with the nitro and carbonitrile groups forming specific interactions with residues lining the gorge, thereby stabilizing the complex.

Fructose-1,6-bisphosphatase (FBPase):

FBPase is a key regulatory enzyme in gluconeogenesis, and its inhibition is a therapeutic target for type 2 diabetes. Several indole derivatives have been identified as allosteric inhibitors of FBPase, binding to the AMP binding site.

Based on studies of nitroindole derivatives as FBPase inhibitors, the following interactions for this compound can be postulated:

Indole Ring: The indole scaffold can fit into a hydrophobic pocket in the allosteric site, formed by residues such as Val17, Leu30, and Leu34. nih.gov

Nitro Group: Research on indole-2-carboxylic acid derivatives has highlighted the critical role of a nitro group at the 7-position for potent FBPase inhibition. doi.org While the title compound has a nitro group at the 6-position, it is plausible that this group can still form important hydrogen bond interactions with key amino acids in the binding site, contributing significantly to the binding affinity. doi.org Studies have shown that moving the nitro group to the 4, 5, or 6-position on the indole ring can drastically decrease inhibitory effects compared to the 7-position, suggesting that the precise positioning is crucial for optimal interaction. nih.gov

Carbonitrile Group: The carbonitrile group at the 3-position could potentially interact with residues in the allosteric site, although the specific interactions would depend on its orientation.

The following interactive table summarizes the potential interactions of the functional groups of this compound with the active sites of AChE and FBPase based on computational predictions from related molecules.

| Functional Group | Enzyme | Predicted Interaction Type | Potential Interacting Residues |

| Indole Ring | Acetylcholinesterase | π-π Stacking | Trp86, Tyr337, Trp286 |

| Fructose-1,6-bisphosphatase | Hydrophobic Interaction | Val17, Leu30, Leu34 | |

| 6-Nitro Group | Acetylcholinesterase | Hydrogen Bonding | Tyr337, Tyr124 |

| Fructose-1,6-bisphosphatase | Hydrogen Bonding | Key amino acids in the allosteric site | |

| 1-Methyl Group | Acetylcholinesterase | Hydrophobic Interaction | Residues in the active site gorge |

| Fructose-1,6-bisphosphatase | Hydrophobic Interaction | Residues in the allosteric pocket | |

| 3-Carbonitrile Group | Acetylcholinesterase | Dipole-dipole, Hydrogen Bonding | Polar residues in the active site |

| Fructose-1,6-bisphosphatase | Polar Interactions | Residues in the allosteric site |

Binding Affinity Predictions for Biological Targets

Binding affinity is a measure of the strength of the binding interaction between a ligand and a protein. It is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computational methods can predict these values, providing a quantitative estimate of the ligand's potency.

Acetylcholinesterase:

While no direct binding affinity data exists for this compound, we can infer its potential affinity by examining data from structurally related indole derivatives. For instance, various indole-based compounds have shown a wide range of binding affinities for AChE. Docking studies of some indole derivatives have reported binding energies (docking scores) in the range of -7.0 to -11.0 kcal/mol. researchgate.net A more negative binding energy generally indicates a stronger binding affinity. The presence of a nitro group has been shown to contribute favorably to the binding affinity of some AChE inhibitors. nanobioletters.com

Fructose-1,6-bisphosphatase:

For FBPase, studies on a series of 7-nitro-1H-indole-2-carboxylic acid derivatives have provided valuable IC50 data. These studies have shown that the 7-nitro substitution is crucial for high inhibitory potency. doi.org For example, some 7-nitroindole (B1294693) derivatives have exhibited IC50 values in the sub-micromolar to low micromolar range. nih.gov Although the title compound has a 6-nitro substitution, which has been shown to be less effective than the 7-nitro substitution in the investigated series, it could still be expected to exhibit some level of FBPase inhibition.

The following interactive data table presents a compilation of binding affinity data (IC50 values) for some nitroindole derivatives against FBPase, which can be used as a reference to estimate the potential activity of this compound.

| Compound (Indole Derivative) | Substitution Pattern | FBPase IC50 (µM) |

| Compound 5d | 7-nitro, 3-(2-carboxyethyl) | 5.17 doi.org |

| Compound 5a | 4-nitro, 3-(2-carboxyethyl) | > 50 doi.org |

| Compound 5b | 5-nitro, 3-(2-carboxyethyl) | > 50 doi.org |

| Compound 5c | 6-nitro, 3-(2-carboxyethyl) | > 50 doi.org |

| Compound 14c | 7-nitro, 3-(2-carboxyethyl), 5-isobutyl | 0.10 doi.org |

Chemical Reactivity and Derivatization Studies of 1 Methyl 6 Nitro 1h Indole 3 Carbonitrile

Reactions at the Nitrile (–CN) Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amines, and ketones.

Hydrolysis: The carbon-nitrogen triple bond of the nitrile group in 1-methyl-6-nitro-1H-indole-3-carbonitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction typically proceeds through an amide intermediate. Given the presence of the acid-sensitive indole (B1671886) nucleus, carefully controlled hydrolysis conditions would be necessary to avoid degradation of the starting material.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. Catalytic hydrogenation is another viable method for the reduction of nitriles to primary amines.

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. This reaction provides a valuable method for the formation of a new carbon-carbon bond at the 3-position of the indole ring, leading to the synthesis of 3-acylindole derivatives.

Table 1: Potential Reactions at the Nitrile Group

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 1-methyl-6-nitro-1H-indole-3-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | (1-methyl-6-nitro-1H-indol-3-yl)methanamine |

| Grignard Reaction | 1. RMgBr, Et₂O; 2. H₃O⁺ | 1-(1-methyl-6-nitro-1H-indol-3-yl)alkan-1-one |

Transformations Involving the Nitro (–NO₂) Group

The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily transformed into other functional groups, most notably an amino group.

Reduction to an Amine: The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved through various methods:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is often clean and efficient.

Chemical Reduction: A variety of chemical reducing agents can be used, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite (B78146) (Na₂S₂O₄). The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C is an effective method for the reduction of nitroarenes. wikipedia.org

The resulting 6-amino-1-methyl-1H-indole-3-carbonitrile is a valuable intermediate for the synthesis of more complex heterocyclic systems, as the amino group can undergo a wide range of reactions, including diazotization and subsequent coupling reactions, as well as acylation and alkylation.

Modifications at the N-Methyl Indole Nitrogen

Direct chemical modification of the N-methyl group in this compound is challenging. The N-methyl group is generally stable and unreactive.

N-Demethylation: The removal of the methyl group from the indole nitrogen is a transformation that is not commonly reported for this specific substitution pattern. In general, N-demethylation of N-methylated heterocycles can be a difficult process, often requiring harsh conditions that may not be compatible with the other functional groups present in the molecule. To date, specific studies on the N-demethylation of this compound have not been reported in the scientific literature.

Reactivity of the Indole Ring System

The reactivity of the indole ring is significantly influenced by its substituents. The N-methyl group at position 1 is electron-donating, which would typically activate the ring towards electrophilic attack, particularly at the 3-position. However, the presence of the strongly electron-withdrawing nitrile group at the 3-position and the nitro group at the 6-position dramatically alters this reactivity profile.

Electrophilic Aromatic Substitution: The indole nucleus is generally susceptible to electrophilic attack. However, in this compound, the C3 position is blocked by the nitrile group. The powerful deactivating effect of both the nitro and nitrile groups makes further electrophilic substitution on the indole ring highly unlikely to occur under standard conditions.

Nucleophilic Substitution: The presence of the electron-withdrawing nitro group at the 6-position activates the indole ring for nucleophilic attack. Studies on the closely related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that it undergoes regioselective nucleophilic substitution at the C2 position with a variety of nucleophiles, including carbon, nitrogen, and sulfur nucleophiles. clockss.orgnii.ac.jp This reactivity is attributed to the increased electrophilicity of the C2 position due to the electronic influence of the 6-nitro group. It is highly probable that this compound would exhibit similar reactivity, making it a valuable precursor for the synthesis of 2,3,6-trisubstituted indoles.

Table 2: Nucleophilic Substitution Reactions at the C2-Position (based on an analogous system)

| Nucleophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| Dimethyl malonate | CH₂(CO₂Me)₂ | 2-(dicarbomethoxymethyl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 92 |

| 3-Acetylpyridine | 3-Acetylpyridine | 2-(3-pyridylcarbonylmethyl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 92 |

| Piperidine | Piperidine | 2-(Piperidin-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 92 |

| Pyrrole (B145914) | Pyrrole | 2-(Pyrrol-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 98 |

| Indole | Indole | 2-(Indol-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 96 |

Data from reactions of 1-methoxy-6-nitroindole-3-carbaldehyde, which is expected to have similar reactivity. clockss.org

Synthesis of Heterocyclic Hybrids Incorporating the this compound Moiety

The unique reactivity of this compound makes it an attractive building block for the synthesis of more complex, fused heterocyclic systems.

Cycloaddition Reactions: The electron-deficient nature of the indole C2-C3 double bond, due to the attached nitrile group, suggests that it could participate as a dipolarophile or a dienophile in cycloaddition reactions. For instance, 3-nitroindoles have been shown to undergo [3+2] cycloaddition reactions with various electron-rich species. nii.ac.jp This suggests that this compound could potentially react with dipoles such as azomethine ylides or nitrones to form novel polycyclic indole derivatives.

Intramolecular Cyclizations: The functional groups present on the this compound scaffold can be utilized in intramolecular cyclization reactions to construct fused ring systems. For example, following a nucleophilic substitution at the C2 position, the newly introduced substituent and the C3-nitrile group could potentially undergo a cyclization reaction. A notable example is the reaction of the analogous 1-methoxy-6-nitroindole-3-carbaldehyde with p-chlorophenoxyacetonitrile, which leads to the formation of a novel pyrimido[1,2-a]indole (B3349944) derivative in good yield. clockss.org This transformation involves an initial nucleophilic substitution at C2, followed by an intramolecular cyclization involving the nitrile group of the nucleophile. A similar strategy could likely be employed with this compound to access a variety of fused heterocyclic systems.

Research on Biological Activities and Applications of 1 Methyl 6 Nitro 1h Indole 3 Carbonitrile Derivatives

In Vitro Antimicrobial Research

The indole (B1671886) nucleus is a fundamental component of many natural and synthetic compounds with significant antimicrobial properties. nih.govsemanticscholar.org Research into derivatives of 1-methyl-6-nitro-1H-indole-3-carbonitrile explores their efficacy against a variety of bacterial and fungal pathogens, often driven by the need to combat rising antimicrobial resistance. nih.govnih.gov

Nitroaromatic compounds have long been investigated for their antibacterial effects, with their mechanism often involving the reduction of the nitro group to produce toxic intermediates that can damage cellular components like DNA. encyclopedia.pub Indole-based derivatives have shown promise against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Studies on various indole derivatives have quantified their antibacterial potency. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to very good antibacterial activity, with minimum inhibitory concentration (MIC) values in some cases being significantly lower than reference antibiotics like ampicillin (B1664943) and streptomycin. nih.gov Another study highlighted a synthetic indole derivative, SMJ-2, as being effective against multidrug-resistant Gram-positive bacteria by inhibiting their respiratory metabolism. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Bacillus cereus | MIC | 0.015 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Enterococcus cloacae | MIC | 0.004 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Staphylococcus aureus | MIC | 0.03 mg/mL | nih.gov |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Staphylococcus aureus | MIC | 3.9 µg/mL | nih.gov |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Escherichia coli | MIC | 7.8 µg/mL | nih.gov |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Pseudomonas aeruginosa | MIC | 15.6 µg/mL | nih.gov |

| Indole/1,3,4-oxadiazole hybrids (Compound 62e) | Escherichia coli | MIC | 4.9-17 µM | mdpi.com |

The development of novel fungicides is crucial for both medicine and agriculture. Indole derivatives have been evaluated for their ability to inhibit the growth of various fungal pathogens. researchgate.netnih.gov Studies show that specific substitutions on the indole ring can lead to broad-spectrum antifungal activity. researchgate.net For example, certain indole derivatives exhibited more potent activity against seven phytopathogenic fungi than the commercial fungicide hymexazole. researchgate.net

In one study, indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and tested against 14 plant pathogenic fungi. nih.gov One of the most active compounds, Z2, showed significant efficacy against Botrytis cinerea, a fungus that affects many plant species. Its mechanism is thought to involve the disruption of the mycelial cell membrane. nih.gov Another investigation into indole-acrylonitrile derivatives found that compound 2x, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, displayed the most potent activity against Candida albicans among the tested compounds. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Fungal Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Candida albicans | MIC | 0.008 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Aspergillus fumigatus | MIC | 0.06 mg/mL | nih.gov |

| Indole derivative (Compound 2) | Fusarium graminearum | EC50 | 12.51 µg/mL | researchgate.net |

| Indole derivative (Compound 8) | Pyricularia oryzae | EC50 | 1.83 µg/mL | researchgate.net |

| Indole-1,3,4-thiadiazole derivative (Z2) | Botrytis cinerea | EC50 | 2.7 µg/mL | nih.gov |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Candida albicans | MIC | 7.8 µg/mL | nih.gov |

In Vitro Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of specific enzymes, a key strategy in modern drug discovery. The indole scaffold serves as a versatile template for designing molecules that can fit into the active or allosteric sites of target enzymes, thereby modulating their activity.

Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine. nih.gov They are actively studied for the treatment of conditions like Alzheimer's disease. nih.govnih.gov Research into the structure-activity relationships of AChE inhibitors has included various heterocyclic systems. One study on compounds related to omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxy xanthen-9-ones explored how structural modifications influenced inhibitory potency. nih.gov Some of the synthesized derivatives displayed selective and potent inhibition of AChE, with one azaxanthone derivative being 190-fold more active than the reference drug physostigmine (B191203) on rat cortex AChE. nih.gov While this study did not focus specifically on indole-based compounds, it highlights the general principles of designing potent enzyme inhibitors by modifying core structures.

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, the process of generating glucose. doi.orgmdpi.com Inhibiting FBPase is considered a promising strategy for developing novel treatments for type 2 diabetes, as it can help lower excessive glucose production in the liver. nih.govnih.gov

Several studies have focused on designing indole derivatives as allosteric inhibitors of FBPase. doi.orgnih.gov A series of novel 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated, leading to the identification of potent inhibitors. nih.gov Further research on different indole derivatives identified compound 14c, with an IC₅₀ value of 0.10 μM, as a highly potent FBPase inhibitor. doi.org The study of structure-activity relationships indicated that substitutions at both the 3- and 5-positions of the indole ring could significantly enhance inhibitory activity. doi.org Another investigation identified compounds 22f and 22g, which bear an N-acylsulfonamide group at the 3-position of an indole-2-carboxylic acid scaffold, as having submicromolar IC₅₀ values. nih.gov

Table 3: Fructose-1,6-bisphosphatase (FBPase) Inhibition by Selected Indole Derivatives

| Compound/Derivative Class | Target | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Indole derivative (Compound 14c) | Human FBPase | IC50 | 0.10 µM | doi.org |

| 7-Nitro-1H-indole-2-carboxylic acid derivative (3.9) | FBPase | IC50 | 0.99 µM | nih.gov |

| Indole-2-carboxylic acid scaffold (Compound 22f) | FBPase | IC50 | Submicromolar | nih.gov |

| Indole-2-carboxylic acid scaffold (Compound 22g) | FBPase | IC50 | Submicromolar | nih.gov |

In Vitro Antiproliferative and Anticancer Research on Cell Lines

The indole scaffold is present in numerous natural and synthetic compounds with anticancer properties, such as the vinca (B1221190) alkaloids vincristine (B1662923) and vinblastine. nih.gov Derivatives featuring a 5-nitroindole (B16589) structure have been found to exhibit broad-spectrum anticancer activities. researchgate.net Research in this area often involves screening compounds against a panel of human cancer cell lines to determine their potency and selectivity. nih.gov

A study of indole-acrylonitrile derivatives identified several compounds with significant growth inhibition potency. nih.gov In particular, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (compound 5c) showed remarkable activity against multiple cell lines, with GI₅₀ (concentration for 50% growth inhibition) values as low as 0.0244 µM. nih.gov Another research effort focused on 5-nitroindole derivatives as binders for the c-Myc G-quadruplex, a structure involved in cancer cell proliferation. researchgate.net Two compounds from this series demonstrated potent inhibition of HeLa cell proliferation with IC₅₀ values around 5 µM. researchgate.net Further studies on nitro-substituted hydroxynaphthanilides, which are structurally related to some indole derivatives, showed that compounds 2 and 6 had antiproliferative effects on THP-1 and MCF-7 cancer cells without affecting non-tumor cells. mdpi.com Structure-activity relationship analyses in other studies revealed that methyl substitution at the N-1 position of the indole ring could significantly enhance anticancer activity. nih.gov

Table 4: Antiproliferative Activity of Selected Indole and Related Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | HL-60(TB) | Leukemia | GI50 | 0.0244 µM | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | NCI-H522 | Non-Small Cell Lung | GI50 | 0.0519 µM | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | COLO 205 | Colon | GI50 | 0.0458 µM | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | OVCAR-3 | Ovarian | GI50 | 0.0701 µM | nih.gov |

| 5-Nitroindole derivative (Compound 5) | HeLa | Cervical | IC50 | 5.08 µM | researchgate.net |

| 5-Nitroindole derivative (Compound 7) | HeLa | Cervical | IC50 | 5.89 µM | researchgate.net |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 | Leukemia | Antiproliferative | Potent activity | mdpi.com |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | MCF-7 | Breast | Antiproliferative | Potent activity | mdpi.com |

Efficacy Against Specific Cancer Cell Lines (e.g., pancreatic ductal adenocarcinoma, nasopharyngeal carcinoma, gastric adenocarcinoma)

No published studies were found that evaluated the efficacy of this compound against pancreatic ductal adenocarcinoma, nasopharyngeal carcinoma, or gastric adenocarcinoma cell lines.

Mechanism of Action Studies at Cellular Level (e.g., inhibition of migration rate in cell lines)

There is no available research on the cellular mechanism of action for this compound, including any studies on its potential to inhibit cell migration.

In Vitro Antioxidant Activity Research

No in vitro studies on the antioxidant properties of this compound have been published in the accessible scientific literature.

In Vitro Anti-platelet Aggregation Activity Research

There is no available research data concerning the in vitro anti-platelet aggregation activity of this compound.

Advanced Research Applications and Future Directions

Role as Synthetic Intermediates for Complex Organic Molecules and Natural Product Synthesis

The structure of 1-methyl-6-nitro-1H-indole-3-carbonitrile makes it a versatile intermediate for the synthesis of more complex molecular architectures. The indole (B1671886) nucleus itself is a key component of many alkaloids and pharmaceuticals. rsc.org The functional groups appended to this core serve as reactive handles for a variety of chemical transformations.

The 3-carbonitrile group: The cyano group is a highly versatile functional group in organic synthesis. It can be readily transformed into other functionalities, including amines, amides, carboxylic acids, and ketones. mdpi.com This allows for the introduction of diverse side chains and the construction of new ring systems. For example, the cyano group can participate in cycloaddition reactions to form heterocyclic systems. acs.org

The 6-nitro group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the indole ring, particularly in electrophilic aromatic substitution reactions. Crucially, the nitro group can be reduced to an amine (NH₂), which provides a nucleophilic site for further functionalization. This amino group can be acylated, alkylated, or used as a key component in the synthesis of fused heterocyclic systems, which are common in pharmacologically active compounds.

The 1-methyl group: The methyl group at the N1 position of the indole ring serves a directing role. By blocking the typically reactive N-H site, it prevents undesired side reactions and ensures that functionalization occurs at other positions on the indole scaffold. mdpi.com

The strategic combination of these groups allows chemists to perform sequential and regioselective reactions, building molecular complexity in a controlled manner. Derivatives of 3-nitroindole are recognized as important intermediates for creating organic molecules with biological activity. nih.gov Similarly, substituted indole-3-carbonitriles are foundational in building diverse molecular libraries for drug discovery and materials science. mdpi.comrsc.org

Potential in Material Science

While specific material science applications for this compound are not yet widely documented, its electronic structure suggests potential in several research areas. Indole derivatives are known for their electron-rich nature and are investigated for applications in organic electronics.

The incorporation of strong electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups, significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is a key strategy in designing materials for:

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials.

Organic Light-Emitting Diodes (OLEDs): As components in the emissive or charge-transport layers.

Organic Field-Effect Transistors (OFETs): As the semiconductor material.

The planar indole core facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. The unique electronic profile of this compound makes it an interesting candidate for exploratory research in novel organic electronic materials.

Development of Chemical Probes for Biological Systems

The indole scaffold is inherently fluorescent, a property that is highly sensitive to the local environment and substitution on the ring. This makes indole derivatives attractive candidates for the development of chemical probes. A chemical probe is a molecule designed to detect and report on the presence of a specific analyte (e.g., metal ions, reactive oxygen species, biomolecules) through a change in a measurable signal, such as color or fluorescence. acs.org

The electronic properties of this compound, influenced by the push-pull nature of the indole ring and its electron-withdrawing substituents, could be exploited to create a solvatochromic or fluorogenic sensor. For example, interaction with a specific metal ion or biological target could alter the internal charge transfer (ICT) character of the molecule, leading to a detectable shift in its absorption or emission spectrum. Research into spiropyran-based sensors has demonstrated how solvent polarity and metal ion coordination can be used to achieve selective colorimetric responses for heavy metals like Hg²⁺ and Cd²⁺. acs.org A similar design principle could be applied to probes based on the nitro-indole-carbonitrile scaffold.

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique electronic configuration of this compound makes it an ideal substrate for exploring novel reaction pathways and developing new catalytic systems. The electron-deficient nature of both the benzene (B151609) and pyrrole (B145914) rings, due to the influence of the nitro and cyano groups, can lead to reactivity patterns that differ from simple, unsubstituted indoles.

Recent advances in organic synthesis have focused on developing efficient and environmentally friendly methods for indole functionalization. nih.gov Research in this area could involve:

Catalytic C-H Functionalization: Developing new transition-metal or organocatalytic systems to directly and selectively introduce new functional groups onto the indole core, bypassing the need for pre-functionalized starting materials.

Multi-component Reactions: Using this indole derivative as a building block in one-pot, multi-component reactions to rapidly generate molecular complexity and create libraries of novel compounds. rsc.org

Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions involving this substrate could lead to the synthesis of valuable, enantiopure compounds for pharmaceutical applications. acs.org

The study of such reactions not only expands the synthetic toolbox but also provides deeper mechanistic insights into the reactivity of highly functionalized heterocyclic systems. For instance, the development of non-acidic and metal-free conditions for the nitration of indoles represents a significant step towards greener chemical processes. nih.gov

Emerging Research Frontiers for Nitro-Indole-3-carbonitrile Compounds

The future for research involving this compound and related compounds is promising, with several emerging frontiers.

Medicinal Chemistry and Drug Design: The indole nucleus is central to countless natural products and medicines. chim.it The specific substitution pattern of this compound offers a unique pharmacophore that can be explored for inhibitory activity against various biological targets, such as kinases or other enzymes. The related compound, 6-nitro-1H-indole-3-carbaldehyde, has been noted for its enzyme inhibition properties.

Late-Stage Functionalization: A major trend in drug discovery is the late-stage functionalization of complex molecules. Developing new chemical methods to selectively modify the this compound core would allow for the rapid creation of analogs, facilitating the exploration of structure-activity relationships (SAR).

Computational and Theoretical Chemistry: The use of Density Functional Theory (DFT) and other computational methods can predict the reactivity, electronic properties, and potential biological interactions of this molecule. acs.org These theoretical studies can guide experimental efforts, saving time and resources by prioritizing the most promising synthetic routes and applications.

Flow Chemistry and Process Optimization: For synthesizing nitro-indole compounds, moving from traditional batch chemistry to continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency, particularly when dealing with potentially hazardous reagents like nitric acid. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-methyl-6-nitro-1H-indole-3-carbonitrile, particularly regarding the introduction of the nitro group?

- The nitration of indole derivatives typically requires careful control of reaction conditions. For example, nitration at the 6-position can be achieved using nitric acid in a sulfuric acid medium, with temperature maintained below 50°C to avoid over-nitration or decomposition. Purification via recrystallization (e.g., ethyl acetate/petroleum ether mixtures) is critical to isolate the product .

Q. How should researchers safely handle and store this compound to prevent decomposition or hazards?

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to moisture, heat, or ignition sources. Use PPE (gloves, goggles) to minimize inhalation/contact, as nitro compounds may exhibit toxicity or irritancy .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- 1H/13C NMR confirms substitution patterns (e.g., nitro and nitrile groups). X-ray crystallography (using SHELX software) resolves bond lengths, angles, and molecular packing. FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. What methodologies are recommended for determining the crystal structure of this compound using SHELX software?

- Single-crystal X-ray diffraction data can be processed via SHELXT for structure solution and SHELXL for refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate using R-factor convergence (<5%) and data-to-parameter ratios >15 .

Q. How can researchers analyze and interpret dihedral angles in the molecular conformation of indole derivatives, and what implications do these angles have?

- Dihedral angles between the indole core and substituents (e.g., nitro, methyl groups) influence π-stacking and intermolecular interactions. For example, a dihedral angle of ~64° between the indole and phenyl rings in analogs suggests steric hindrance, affecting crystallinity or binding affinity in biological targets .

Q. What strategies can be employed to resolve contradictions in crystallographic data when comparing different studies on similar indole derivatives?

- Cross-validate data using Hirshfeld surface analysis to assess intermolecular interactions. Compare thermal displacement parameters and hydrogen-bonding networks. Re-refine datasets with updated software versions to address discrepancies in bond lengths/angles .

Q. How does the electronic nature of the nitro and nitrile substituents influence the reactivity of this compound in further functionalization reactions?

- The electron-withdrawing nitro group deactivates the indole ring, directing electrophilic substitution to specific positions. The nitrile group can undergo hydrolysis to carboxylic acids (via LiAlH₄ reduction) or participate in cycloaddition reactions. Computational studies (e.g., DFT) may predict regioselectivity .

Q. What are the best practices for designing analogs of this compound to study structure-activity relationships in pharmacological contexts?

- Replace substituents systematically (e.g., methoxy, halogens) at positions 1, 2, or 6. Use Hammett plots to correlate electronic effects with bioactivity. Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution, then assess cytotoxicity and target binding (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.